
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PBDT belongs to the family of oxadiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is still under investigation. However, it is believed that the compound interacts with specific target molecules in cells, leading to changes in their biochemical and physiological activities.
Biochemical and physiological effects:
Studies have shown that N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
One of the main advantages of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high selectivity towards copper ions, which makes it a useful tool for the detection of copper in biological and environmental samples. However, one of the limitations of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new fluorescent probes based on the structure of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for the detection of other metal ions. Another potential direction is the investigation of the anti-cancer properties of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in vivo, using animal models. Additionally, the synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological and environmental samples.
属性
IUPAC Name |
N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18(21-15-14-16-8-3-1-4-9-16)12-7-13-19-22-20(23-25-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHFYDOYVXNXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
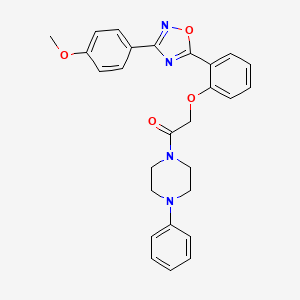
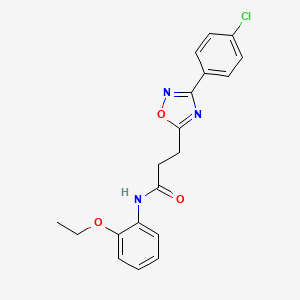
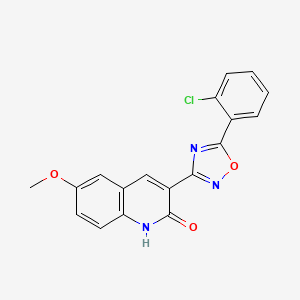
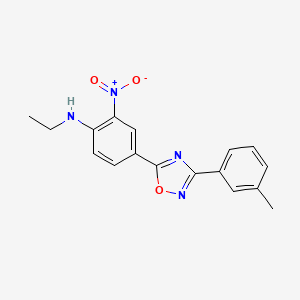

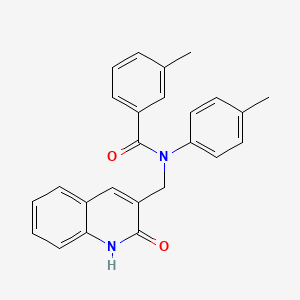
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
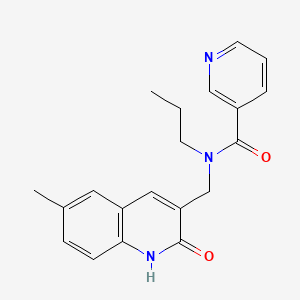
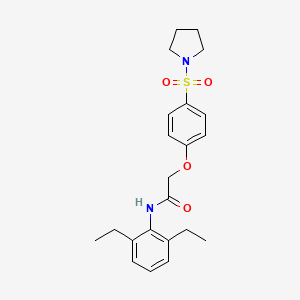
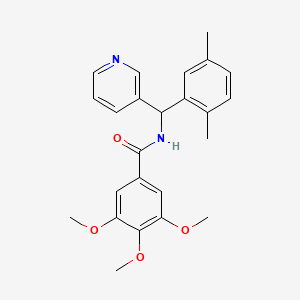
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)